molecular formula C19H17NO3 B11202894 N-(2,4-dimethoxyphenyl)naphthalene-2-carboxamide

N-(2,4-dimethoxyphenyl)naphthalene-2-carboxamide

Cat. No.: B11202894
M. Wt: 307.3 g/mol
InChI Key: ZKRLAWDPCNEVMN-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxyphenyl)naphthalene-2-carboxamide is an organic compound with the molecular formula C19H17NO3. It is characterized by the presence of a naphthalene ring bonded to a carboxamide group, which is further substituted with a 2,4-dimethoxyphenyl group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethoxyphenyl)naphthalene-2-carboxamide typically involves the reaction of 2-naphthoic acid with 2,4-dimethoxyaniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

This would include optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain the compound in high yield and purity .

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethoxyphenyl)naphthalene-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(2,4-dimethoxyphenyl)naphthalene-2-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2,4-dimethoxyphenyl)naphthalene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,4-dimethoxyphenyl)naphthalene-2-carboxamide is unique due to its specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C19H17NO3

Molecular Weight

307.3 g/mol

IUPAC Name

N-(2,4-dimethoxyphenyl)naphthalene-2-carboxamide

InChI

InChI=1S/C19H17NO3/c1-22-16-9-10-17(18(12-16)23-2)20-19(21)15-8-7-13-5-3-4-6-14(13)11-15/h3-12H,1-2H3,(H,20,21)

InChI Key

ZKRLAWDPCNEVMN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)C2=CC3=CC=CC=C3C=C2)OC

Origin of Product

United States

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